4-chloro-2-methoxypyridine-3-sulfonyl chloride

Vue d'ensemble

Description

4-Chloro-2-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxypyridine-3-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotation and sulfonation processes. These methods are designed to be efficient and cost-effective, ensuring the production of high-quality this compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methoxypyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.

Applications De Recherche Scientifique

4-Chloro-2-methoxypyridine-3-sulfonyl chloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in the modification of biomolecules for research purposes.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-chloro-2-methoxypyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical synthesis processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-methoxypyridine-3-sulfonyl chloride

- 2-Chloro-4-methoxypyridine

- 4-Chloro-3-methoxy-2-methylpyridine

Uniqueness

4-Chloro-2-methoxypyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical synthesis applications where other compounds may not be as effective.

Activité Biologique

4-Chloro-2-methoxypyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in the synthesis of various biologically active molecules, including pharmaceuticals with antimicrobial and anticancer properties.

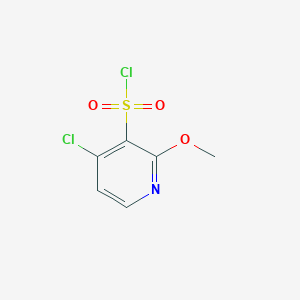

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 222.66 g/mol

This compound features a pyridine ring substituted with a chlorine atom, a methoxy group, and a sulfonyl chloride group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial activity. The sulfonyl chloride functional group can react with nucleophiles in microbial cells, potentially leading to cell death or inhibition of growth. For instance, derivatives of pyridine sulfonamides have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine-based sulfonamides. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to this compound have been reported to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in many tumors, leading to increased apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The biological activity of this compound may also involve the inhibition of enzymes involved in metabolic pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites, thereby altering their function. This property is particularly relevant in drug design for targeting specific diseases .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli strains.

Study 2: Anticancer Mechanisms

A recent investigation focused on the anticancer properties of sulfonamide derivatives revealed that this compound could induce apoptosis in breast cancer cells through the modulation of Bcl-2 family proteins. This study provided insights into its potential use as a therapeutic agent in oncology .

Research Findings

Propriétés

IUPAC Name |

4-chloro-2-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-6-5(13(8,10)11)4(7)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFRYOBDKMTMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.